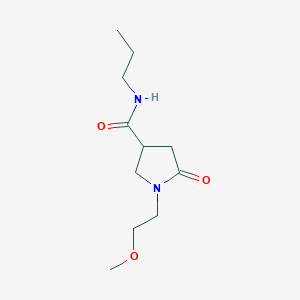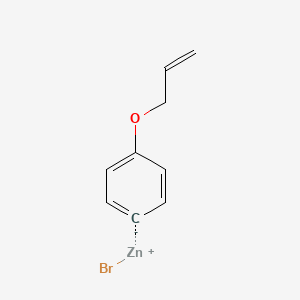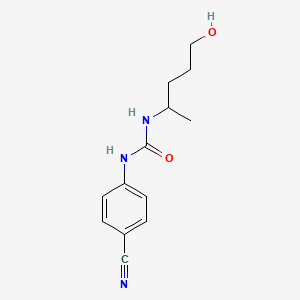
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a synthetic organic compound characterized by the presence of a cyanophenyl group and a hydroxypentan-2-yl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 5-hydroxypentan-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: It may be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea involves its interaction with specific molecular targets and pathways. The cyanophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxypentan-2-yl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Cyanophenyl)-3-(5-hydroxyhexan-2-yl)urea: Similar structure but with an additional carbon in the alkyl chain.
1-(4-Cyanophenyl)-3-(5-hydroxypentan-3-yl)urea: Similar structure but with the hydroxyl group on a different carbon.
1-(4-Cyanophenyl)-3-(5-hydroxybutan-2-yl)urea: Similar structure but with a shorter alkyl chain.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-3-(5-hydroxypentan-2-yl)urea |
InChI |
InChI=1S/C13H17N3O2/c1-10(3-2-8-17)15-13(18)16-12-6-4-11(9-14)5-7-12/h4-7,10,17H,2-3,8H2,1H3,(H2,15,16,18) |
InChI Key |
GHLBEQITTCRETD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(=O)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


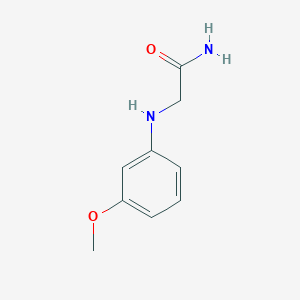
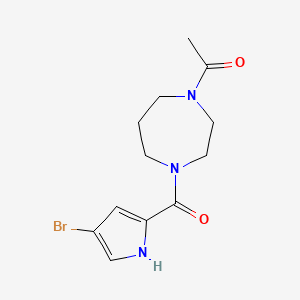

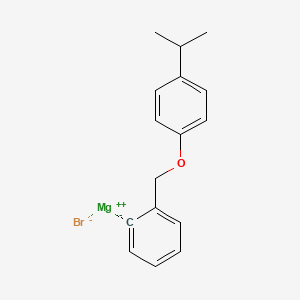
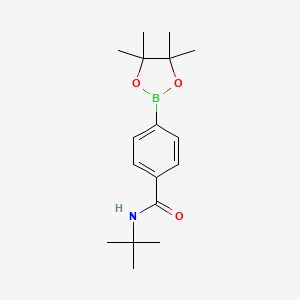
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)
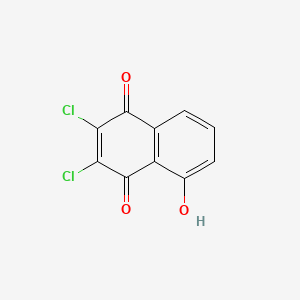
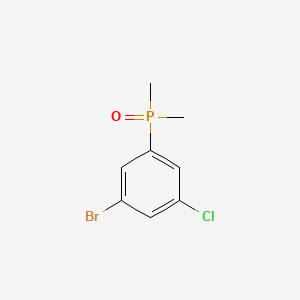
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)


![(3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methanol](/img/structure/B14896930.png)
